Boc-3-Nitro-L-Phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

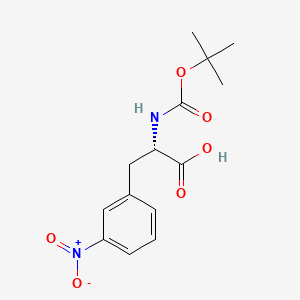

Boc-3-Nitro-L-Phenylalanine is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.306. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Boc-3-Nitro-L-Phenylalanine is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.30 g/mol . It is also known by other names, including Boc-L-3-Nitrophenylalanine, Boc-Phe(3-NO2)-OH, and (S)-2-((tert-butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid . This compound is used in scientific research for various applications .

Scientific Research Applications

Boc-L-phenylalanine, a related compound, is widely utilized in research :

- Peptide Synthesis Boc-L-phenylalanine acts as a protecting group in peptide synthesis, enabling selective reactions without affecting other functional groups . Its stability makes it a preferred choice for chemists .

- Drug Development In pharmaceuticals, Boc-L-phenylalanine is used to create peptide-based drugs, enhancing the bioactivity and stability of therapeutic peptides for more effective disease treatment .

- Biotechnology Researchers in biotechnology use this compound to produce modified proteins, study protein interactions, and understand protein functions more effectively .

- Analytical Chemistry It is used in analytical techniques like chromatography to separate and identify amino acids and peptides, which is essential for quality control in the food and pharmaceutical industries .

- Research in Neuroscience The compound is used in studies related to neurotransmitter synthesis, particularly in understanding the role of phenylalanine in brain function and its implications in disorders like phenylketonuria .

Case Studies and Research Findings

- Self-Assembly Studies Boc-protected analogues of diphenylalanine dipeptides, such as Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine (Boc-pNPhepNPhe), have been studied for their self-assembly properties . These dipeptides can self-assemble into nanotubes and microtapes, with optical properties indicating quantum confinement due to nanostructure formation .

- Piezoelectric Properties Phenylalanine dipeptides have been found to display piezoelectric coefficients, making them candidates for biomedical applications . For instance, Boc-PhePhe, when incorporated into electrospun fibers, exhibits strong piezoelectric properties .

- Antimicrobial Activity Phenylalanine amides, synthesized from Boc-phenylalanine derivatives, have shown activity against Mycobacterium abscessus and other mycobacteria .

- HIV Capsid Modulators Phenylalanine derivatives bearing quinazolin-4-one have been identified as HIV capsid modulators .

- ** रिंग Nitration** Preparation of the amino acid 3-(4-nitrophenyl)alanine has frequently utilized various means of aromatic ring nitration on phenylalanine .

Data Table

Propiedades

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTGPXDXLMNQKK-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60927486 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131980-29-5 |

Source

|

| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60927486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.